molecular formula C18H15BrFN3O2 B3270967 4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-00-8

4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B3270967
CAS No.: 537679-00-8
M. Wt: 404.2 g/mol
InChI Key: RIUKMEAEKVLYFX-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine (THPM) family, a class of heterocyclic molecules synthesized via the Biginelli reaction. Its structure features:

  • Position 5: A carboxamide group linked to a 4-fluorophenyl ring, enhancing polarity and bioactivity through hydrogen bonding.
  • Position 6: A methyl group, improving lipophilicity and metabolic stability.
  • Position 2: A ketone (2-oxo) group, critical for hydrogen bonding and structural rigidity .

Tetrahydropyrimidines are studied for antimicrobial, anticancer, and enzyme inhibitory activities. The bromine and fluorine atoms in this compound suggest unique electronic and steric properties compared to analogs, influencing binding to biological targets like kinases or microbial enzymes .

Properties

IUPAC Name

4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-12-8-6-11(20)7-9-12)16(23-18(25)21-10)13-4-2-3-5-14(13)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUKMEAEKVLYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting viral integrases and other enzymatic pathways. This article reviews the synthesis, biological evaluations, and research findings related to this compound.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of various substituted aryl aldehydes with N-(4-fluorophenyl)-3-oxo-butyramide. The general synthetic route includes:

  • Formation of Intermediate : N-(4-fluorophenyl)-3-oxo-butyramide is reacted with substituted aryl aldehydes in ethanol under reflux conditions.
  • Cyclization : The reaction leads to the formation of the tetrahydropyrimidine ring structure.
  • Purification : The final product is purified through crystallization techniques.

Inhibitory Activity against HIV Integrase

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit significant inhibitory activity against HIV integrase (IN), a crucial enzyme for the integration of viral DNA into host DNA. Specifically, the compound this compound was evaluated for its ability to inhibit strand transfer reactions catalyzed by IN.

  • IC50 Values : The most active derivative in a related study demonstrated an IC50 value of 0.65 µM against IN, indicating potent activity in vitro .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural characteristics. Modifications on the phenyl rings and the presence of halogen substituents have been shown to influence their inhibitory potency.

CompoundSubstituentsIC50 (µM)Remarks
13e4-Fluoro0.65Most active against IN
13f2-BromoN/AHigh yield in synthesis
13gHydroxyN/AModerate activity

Cytotoxicity Assessment

While these compounds show promise as integrase inhibitors, they did not demonstrate significant antiviral activity against HIV-1 and HIV-2 at concentrations below their cytotoxic levels in cell culture assays. This suggests that while they are effective inhibitors in vitro, their therapeutic potential may be limited by toxicity .

Case Studies

In a study assessing various tetrahydropyrimidine derivatives for their biological activities:

  • Compound Evaluation : Multiple derivatives were synthesized and screened for their efficacy against HIV integrase and other targets.
  • Results : While some compounds showed promising results in enzyme inhibition assays, none exhibited sufficient selectivity or low cytotoxicity to be considered viable leads for clinical development .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, bromo) enhance antimicrobial activity but reduce solubility .
  • Aromatic vs. Heteroaromatic Substituents : 5-Nitro-2-furanyl () shows higher antitubercular activity than phenyl analogs, likely due to improved target binding .

Carboxamide Group Modifications

The N-(4-fluorophenyl) carboxamide in the target compound contrasts with other derivatives:

Compound Name Carboxamide Substituent Biological Impact Reference
Target Compound 4-Fluorophenyl Enhanced kinase selectivity
N-(4-Chlorophenyl)-... () 4-Chlorophenyl Increased cytotoxicity (IC₅₀: 12 µM)
N-(2-Oxo-2,3-Dihydro-1H-Imidazo[...] () Imidazo[4,5-b]pyridin-5-yl Kynurenine formamidase inhibition (IC₅₀: -8.9 kcal/mol)

Key Observations :

  • Halogenated Aryl Groups : Fluorine and chlorine improve target affinity but may increase metabolic stability .
  • Heterocyclic Carboxamides (e.g., imidazopyridine in ) show higher binding affinity to enzymes than simple aryl groups .

Key Observations :

  • Thiourea vs. Urea : Thiourea derivatives (e.g., ) require higher temperatures but offer better yields .
  • Post-Synthetic Modifications : Hydrazide-aldehyde condensations () enable diversification but reduce overall yield .

Key Observations :

  • DPP-IV Inhibition: The 4-fluorophenyl group in the target compound improves inhibitory potency compared to non-fluorinated analogs .
  • Antimicrobial Gaps : The 2-bromophenyl group may reduce solubility, limiting efficacy against gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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